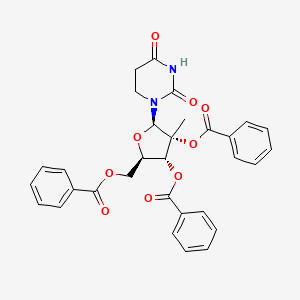![molecular formula C21H32BrN3O3 B15131802 1-[4-(4-Hydroxyphenyl)-4-oxobutyl]-[1,4-bipiperidine]-4-carboxamide hbr](/img/structure/B15131802.png)
1-[4-(4-Hydroxyphenyl)-4-oxobutyl]-[1,4-bipiperidine]-4-carboxamide hbr
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1’-(4-(4-Hydroxyphenyl)-4-oxobutyl)-[1,4’-bipiperidine]-4’-carboxamide is a complex organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a hydroxyphenyl group, a bipiperidine structure, and a carboxamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1’-(4-(4-Hydroxyphenyl)-4-oxobutyl)-[1,4’-bipiperidine]-4’-carboxamide typically involves multi-step organic reactions. One common method starts with the reaction of bis-(2-chloroethyl)amine hydrochloride with p-aminophenol to form an intermediate compound. This intermediate is then subjected to further reactions involving various reagents and catalysts to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yield and purity, often involving the use of advanced techniques such as continuous flow reactors and automated synthesis systems. The reaction conditions are carefully controlled to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
1’-(4-(4-Hydroxyphenyl)-4-oxobutyl)-[1,4’-bipiperidine]-4’-carboxamide undergoes several types of chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The carbonyl group in the oxobutyl chain can be reduced to form alcohol derivatives.
Substitution: The piperidine rings can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyphenyl group yields quinone derivatives, while reduction of the carbonyl group results in alcohol derivatives.
Scientific Research Applications
1’-(4-(4-Hydroxyphenyl)-4-oxobutyl)-[1,4’-bipiperidine]-4’-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1’-(4-(4-Hydroxyphenyl)-4-oxobutyl)-[1,4’-bipiperidine]-4’-carboxamide involves its interaction with specific molecular targets. The hydroxyphenyl group can form hydrogen bonds with target proteins, while the bipiperidine structure provides a rigid framework that enhances binding affinity. The carboxamide group can participate in various interactions, including hydrogen bonding and van der Waals forces, to stabilize the compound-protein complex.
Comparison with Similar Compounds
Similar Compounds
1-Acetyl-4-(4-hydroxyphenyl)piperazine: This compound shares the hydroxyphenyl group and piperazine structure but lacks the bipiperidine and carboxamide groups.
4-(4-Hydroxyphenyl)-1-naphthaldehyde oxime: This compound contains a hydroxyphenyl group but differs significantly in its overall structure and functional groups.
Uniqueness
1’-(4-(4-Hydroxyphenyl)-4-oxobutyl)-[1,4’-bipiperidine]-4’-carboxamide is unique due to its combination of functional groups and structural features. The presence of both a bipiperidine and a carboxamide group provides distinct chemical properties and potential for diverse applications that are not observed in similar compounds.
Properties
Molecular Formula |
C21H32BrN3O3 |
|---|---|
Molecular Weight |
454.4 g/mol |
IUPAC Name |
1-[4-(4-hydroxyphenyl)-4-oxobutyl]-4-piperidin-1-ylpiperidine-4-carboxamide;hydrobromide |
InChI |
InChI=1S/C21H31N3O3.BrH/c22-20(27)21(24-13-2-1-3-14-24)10-15-23(16-11-21)12-4-5-19(26)17-6-8-18(25)9-7-17;/h6-9,25H,1-5,10-16H2,(H2,22,27);1H |
InChI Key |
NYZYURWTUCUNLF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2(CCN(CC2)CCCC(=O)C3=CC=C(C=C3)O)C(=O)N.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 2-{[(1E)-2-acetyl-2-[(1,3-thiazol-2-yl)carbamoyl]eth-1-en-1-yl]amino}acetate](/img/structure/B15131720.png)



![(6R,7R)-Benzhydryl 7-amino-8-oxo-3-((Z)-prop-1-en-1-yl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B15131739.png)
![1-[(2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione](/img/structure/B15131741.png)
![4-[(2,2-Dimethylpropanoyl)oxy]benzenesulfonic acid sodium](/img/structure/B15131749.png)

![1,5-dimethyl (2E)-2-[2-(3-methoxyphenyl)hydrazin-1-ylidene]-3-oxopentanedioate](/img/structure/B15131761.png)

![5-(3-(Benzyloxy)phenyl)-5H-pyrrolo[2,3-D]pyrimidin-4-amine](/img/structure/B15131779.png)

![(2R,4R,5R,6S)-4-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-hydroxy-11-methyl-3,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-10-one](/img/structure/B15131793.png)

